molecular formula C11H12ClF3 B13973897 4-Chloromethyl-1-isopropyl-2-trifluoromethylbenzene

4-Chloromethyl-1-isopropyl-2-trifluoromethylbenzene

Cat. No.: B13973897
M. Wt: 236.66 g/mol
InChI Key: QKVXYRZCRWGPDP-UHFFFAOYSA-N
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Description

4-Chloromethyl-1-isopropyl-2-trifluoromethylbenzene is an organic compound characterized by the presence of a chloromethyl group, an isopropyl group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloromethyl-1-isopropyl-2-trifluoromethylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloromethylbenzene, isopropyl bromide, and trifluoromethyl iodide.

    Reaction Conditions: The reaction conditions often involve the use of a strong base, such as sodium hydride, to deprotonate the starting materials and facilitate nucleophilic substitution reactions.

    Stepwise Reactions:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and environmental impact. Common industrial techniques include:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

4-Chloromethyl-1-isopropyl-2-trifluoromethylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives, while radical reactions can introduce new functional groups onto the benzene ring.

Scientific Research Applications

4-Chloromethyl-1-isopropyl-2-trifluoromethylbenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloromethyl-1-isopropyl-2-trifluoromethylbenzene involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its trifluoromethyl group can participate in radical reactions, leading to the formation of reactive intermediates that can interact with biological targets. The specific molecular targets and pathways involved depend on the context of its application, such as its use in pharmaceuticals or agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloromethyl-1-isopropyl-2-trifluoromethylbenzene is unique due to the combination of its functional groups, which impart specific reactivity and properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in applications where these properties are desired .

Properties

Molecular Formula

C11H12ClF3

Molecular Weight

236.66 g/mol

IUPAC Name

4-(chloromethyl)-1-propan-2-yl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C11H12ClF3/c1-7(2)9-4-3-8(6-12)5-10(9)11(13,14)15/h3-5,7H,6H2,1-2H3

InChI Key

QKVXYRZCRWGPDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)CCl)C(F)(F)F

Origin of Product

United States

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